

Addressing issues with AlF₃ etching during high-temperature ALD processes

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Compound of Interest

Compound Name: Aluminum fluoride

CAS No.: 7784-18-1

Cat. No.: B1219434

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Technical Support Center: AlF₃ Etching in High-Temperature ALD

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with **Aluminum Fluoride** (AlF₃) etching during high-temperature Atomic Layer Deposition (ALD) processes.

Troubleshooting Guide

This guide addresses common problems observed during high-temperature ALD of AlF₃, focusing on the transition from deposition to etching.

Issue	Potential Cause	Recommended Action
Unintended Etching of Al ₂ O ₃ Substrate	High substrate temperature.	Reduce the deposition temperature. AlF ₃ deposition typically occurs at temperatures ≤150°C, while etching of Al ₂ O ₃ is observed at temperatures ≥200°C.[1][2]
Formation of volatile AlF _x (CH ₃) _{3-x} species.	At elevated temperatures, the desorption of volatile aluminum fluoride alkyl species is more favorable, leading to etching rather than film growth.[1][2] Lowering the temperature will reduce the desorption rate of these species.	
Inconsistent Growth Rate (Å/cycle)	Fluctuation in substrate temperature.	Ensure precise and stable temperature control. The growth per cycle (GPC) of AlF ₃ is highly sensitive to temperature.[3][4]
Variations in precursor exposure or purging times.	Verify and optimize the timing of precursor pulses and purge steps to ensure self-limiting reactions.	
Poor Film Quality or Roughness	Competition between deposition and etching.	Operate within the optimal ALD temperature window for AlF ₃ . The transition temperature between deposition and etching can be influenced by background gas pressure.[5][6][7]
Transition from Deposition to Etching at Unexpectedly Low Temperatures	Low background gas pressure.	Increasing the background pressure of an inert gas (e.g., N ₂) can help to cool the

substrate surface, which may have experienced temperature transients due to exothermic reactions, thereby increasing the transition temperature for etching.[5][7]

Frequently Asked Questions (FAQs)

Q1: Why does my AlF_3 ALD process start etching the underlying Al_2O_3 substrate at higher temperatures?

A1: The transition from AlF_3 deposition to Al_2O_3 etching at higher temperatures is a known phenomenon driven by the reaction chemistry.[1][2] At elevated temperatures (typically $\geq 200^\circ\text{C}$), the reaction byproducts, specifically **aluminum fluoride** alkyl species ($\text{AlF}_x(\text{CH}_3)_{3-x}$), become volatile and desorb from the surface.[1][2] This process effectively removes material from the substrate, leading to etching. At lower temperatures (typically $\leq 150^\circ\text{C}$), these species remain adsorbed on the surface, contributing to film growth.[1][2]

Q2: What is the chemical mechanism behind AlF_3 etching during high-temperature ALD?

A2: The etching process is fundamentally a ligand-exchange reaction.[8][9] When using trimethylaluminum (TMA) and a fluorine source (like HF or SF_6 plasma), the process can be summarized in two key steps at high temperatures:

- **Fluorination:** The fluorine source reacts with the Al_2O_3 surface, converting it to a thin layer of AlF_3 . [5][8]
- **Ligand Exchange and Desorption:** The subsequent TMA pulse reacts with the newly formed AlF_3 layer. Through a ligand-exchange mechanism, volatile $\text{AlF}_x(\text{CH}_3)_{3-x}$ species are formed.[1][8][9] At high temperatures, these species have sufficient thermal energy to desorb from the surface, resulting in a net removal of material (etching).[1][2]

Q3: How does the choice of fluorine precursor affect the etching process?

A3: The fluorine precursor plays a significant role.

- Hydrogen Fluoride (HF): Commonly used in thermal ALD, HF readily fluorinates the Al_2O_3 surface. The competition between AlF_3 ALD and Al_2O_3 etching is highly dependent on temperature when using TMA and HF.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- SF_6 Plasma: In plasma-enhanced ALD (PEALD), SF_6 plasma generates fluorine radicals that are highly reactive and can also lead to the transition from deposition to etching at elevated temperatures.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Dimethylaluminum chloride (DMAC): DMAC can spontaneously etch AlF_3 at temperatures above 180°C .[\[12\]](#)[\[13\]](#)[\[14\]](#) This property is utilized in thermal atomic layer etching (ALE) of Al_2O_3 , where an initial fluorination step is followed by a DMAC exposure to remove the fluorinated layer.[\[12\]](#)[\[13\]](#)

Q4: Can I control the etch rate? If so, how?

A4: Yes, the etch rate can be controlled by several process parameters:

- Temperature: The etch rate is strongly dependent on the substrate temperature. Higher temperatures generally lead to higher etch rates.[\[11\]](#)[\[14\]](#)
- Precursor Exposure: The duration of the metal precursor pulse (e.g., TMA, DMAC) can influence the extent of the ligand-exchange reaction and thus the amount of material removed per cycle.
- Process Pressure: The partial pressure of the reactants can affect the etch rate. For instance, the etch rate of AlF_3 with DMAC shows a linear dependence on the DMAC pressure.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments.

Table 1: Temperature Dependence of AlF_3 Deposition vs. Al_2O_3 Etching

Precursors	Temperature (°C)	Process	Growth/Etch Rate per Cycle (Å/cycle)	Reference
TMA & SF ₆ Plasma	≤150	AlF ₃ Deposition	-	[1][2]
TMA & SF ₆ Plasma	≥200	Al ₂ O ₃ Etching	~2.0 at 200°C, ~3.0 at 250°C	[1]
TMA & HF	100	AlF ₃ Deposition	1.43	[10]
TMA & HF	150	AlF ₃ Deposition	-	[5]
TMA & HF	>250	AlF ₃ Etching	Negative Growth Rate	[10]
TMA & HF	250	Al ₂ O ₃ Etching	0.55	[11]
TMA & HF	350	Al ₂ O ₃ Etching	1.38	[11]

 Table 2: Etch Rate of AlF₃ with Different Chemistries

Etchant	Substrate	Temperature (°C)	Etch Rate	Reference
Sn(acac) ₂ & HF	AlF ₃	150	0.069 Å/cycle	[15]
Sn(acac) ₂ & HF	AlF ₃	200	-6.1 ng/(cm ² ·cycle)	[15]
Sn(acac) ₂ & HF	AlF ₃	250	0.63 Å/cycle	[15]
DMAC	AlF ₃	250	1.04 nm/min	[12]

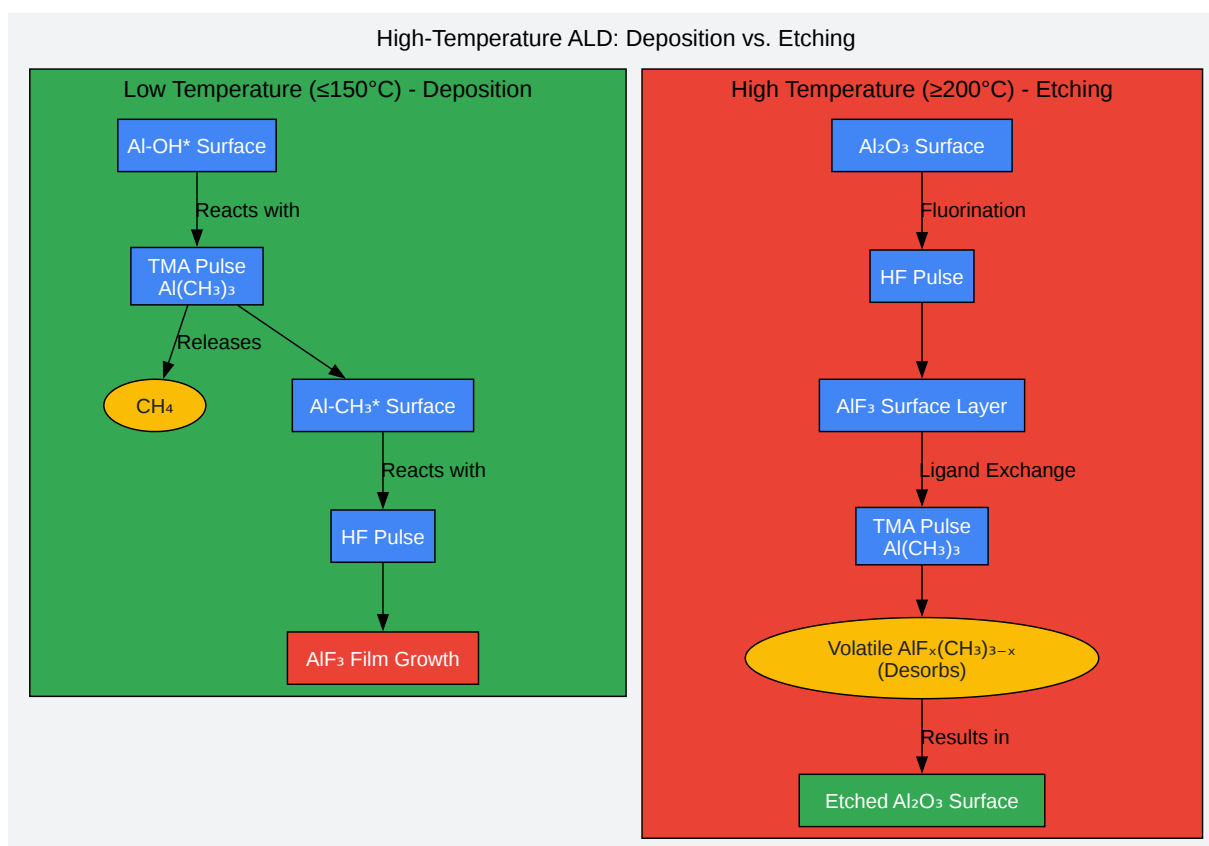
Experimental Protocols

Protocol 1: Thermal Atomic Layer Etching of Al₂O₃ using TMA and HF

This protocol describes a typical thermal ALE process for Al₂O₃.

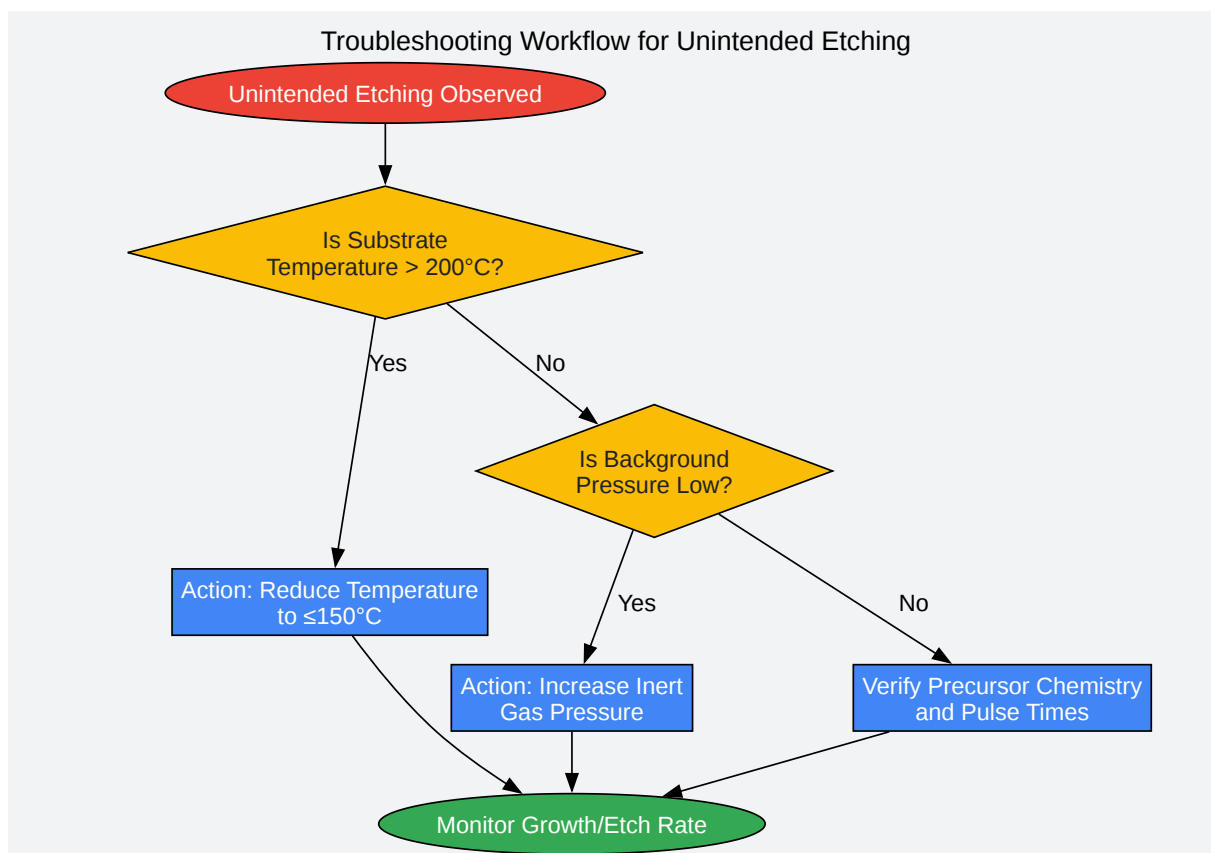
- Substrate Preparation: Start with an Al_2O_3 -coated substrate placed in the ALD reactor.
- Heating: Heat the substrate to the desired etching temperature (e.g., 250°C - 350°C).^[11]
- ALE Cycle: a. HF Pulse: Introduce HF vapor into the reactor for a set duration to fluorinate the Al_2O_3 surface. b. Purge: Purge the reactor with an inert gas (e.g., N_2) to remove excess HF and reaction byproducts. c. TMA Pulse: Introduce TMA vapor into the reactor to react with the fluorinated surface. d. Purge: Purge the reactor with an inert gas to remove excess TMA and volatile reaction products.
- Repeat: Repeat the ALE cycle until the desired amount of Al_2O_3 is etched.
- Characterization: Monitor the film thickness in-situ using spectroscopic ellipsometry or ex-situ after the process.

Visualizations



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Caption: Logical workflow for AlF₃ deposition at low temperatures and Al₂O₃ etching at high temperatures.



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Caption: A troubleshooting decision tree for addressing unintended etching during ALD processes.

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